molecular formula C15H14N2O B364167 (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol CAS No. 17452-05-0

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No. B364167
CAS RN: 17452-05-0
M. Wt: 238.28g/mol
InChI Key: XYXZIVDSZIRGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol” is a compound that contains a benzimidazole and phenyl group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fusion of benzene and imidazole. It is a bicyclic compound and is aromatic . The specific structure of “this compound” is not available in the sources I found.


Physical And Chemical Properties Analysis

Benzimidazole is a white crystalline solid at room temperature . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Mechanism of Action

The exact mechanism of action of (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the disruption of bacterial cell membranes. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. This compound is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol. One potential area of research is the development of this compound-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of this compound's potential as a drug candidate for the treatment of cancer and bacterial infections. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1H-benzimidazole with methyl magnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is this compound, which can be purified through recrystallization.

Scientific Research Applications

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXZIVDSZIRGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.